molecular formula C14H24O4 B3054114 1,6-Dioxacyclohexadecane-7,16-dione CAS No. 58296-43-8

1,6-Dioxacyclohexadecane-7,16-dione

Cat. No. B3054114
CAS RN: 58296-43-8
M. Wt: 256.34 g/mol
InChI Key: AMCTYGGTIWUNMF-UHFFFAOYSA-N
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Description

1,6-Dioxacyclohexadecane-7,16-dione is a chemical compound with the molecular formula C14H24O4 . It has an average mass of 256.338 Da and a monoisotopic mass of 256.167450 Da .


Molecular Structure Analysis

The molecular structure of 1,6-Dioxacyclohexadecane-7,16-dione consists of 14 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.

Scientific Research Applications

  • Dioxygen Affinity and Stability in Metal Complexes : Research by Chen, Motekaitis, and Martell (1991) explored macrocyclic ligands similar to 1,6-Dioxacyclohexadecane-7,16-dione, focusing on their stability constants with Cu(II), Ni(II), and Co(II) complexes. They found significant dioxygen affinities in the Ni(II) and Co(II) complexes, which were measured as a function of partial pressure of dioxygen and temperature (Chen, Motekaitis, & Martell, 1991).

  • Structural Analysis Under Different Conditions : Gluziński et al. (1991) synthesized and analyzed structural properties of compounds including 1,8-Diaza-11,14-dioxacyclohexadeca-2,7-dione under high-pressure and thermal conditions. Their study revealed insights into the behavior of these compounds in solid state and solution (Gluziński et al., 1991).

  • Catalytic Hydroalkylation : Qian, Pei, and Widenhoefer (2005) discussed the palladium-catalyzed hydroalkylation of 3-butenyl β-diketones, showing the conversion of 7-octene-2,4-dione into various compounds. This research indicates potential applications of similar dione compounds in catalysis (Qian, Pei, & Widenhoefer, 2005).

  • Synthesis of Six-Membered Oxygen-Containing Heterocycles : Sharma, Kumar, and Das (2020) explored the use of cyclohexan-1,3-dione derivatives (related to 1,6-Dioxacyclohexadecane-7,16-dione) in the synthesis of six-membered oxygen heterocycles. These compounds are significant due to their applications in creating bioactive molecules with anti-viral, anti-bacterial, and anti-tumor properties (Sharma, Kumar, & Das, 2020).

  • Corrosion Inhibition in Metals : Maleki et al. (2016) demonstrated the use of 1,8-dioxooctahydroxanthene derivatives (related to the dione structure) as corrosion inhibitors for mild steel in hydrochloric acid solution. This study highlights the potential of similar compounds in industrial applications to protect metals against corrosion (Maleki et al., 2016).

Safety and Hazards

While specific safety and hazard data for 1,6-Dioxacyclohexadecane-7,16-dione is not available, it’s important to handle all chemical substances with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound if available .

properties

IUPAC Name

1,6-dioxacyclohexadecane-7,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c15-13-9-5-3-1-2-4-6-10-14(16)18-12-8-7-11-17-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCTYGGTIWUNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCCOC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069243
Record name 1,6-Dioxacyclohexadecane-7,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58296-43-8
Record name 1,6-Dioxacyclohexadecane-7,16-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58296-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dioxacyclohexadecane-7,16-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058296438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dioxacyclohexadecane-7,16-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Dioxacyclohexadecane-7,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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